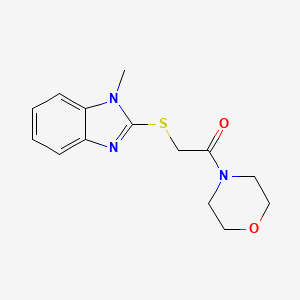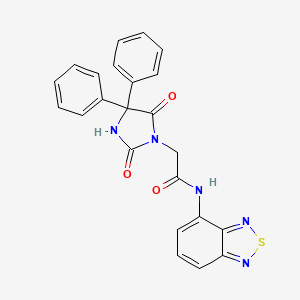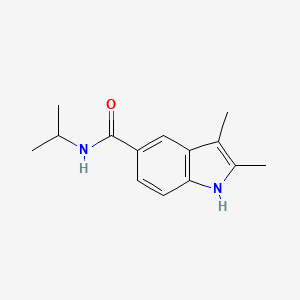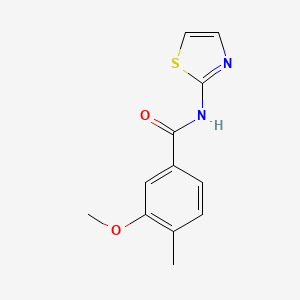
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of indole-derived cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.
Wirkmechanismus
The mechanism of action of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone is similar to that of other synthetic cannabinoids. It acts as a partial agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. When 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the reward pathway in the brain is responsible for the psychoactive effects of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone.
Biochemical and Physiological Effects
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems in some individuals. 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has also been found to have a negative impact on the immune system, leading to increased susceptibility to infections and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its potency. It is a highly potent synthetic cannabinoid, which makes it useful for studying the effects of cannabinoids on the brain and body. However, its potency also makes it difficult to control the dosage and can lead to unintended side effects. Another limitation of using 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its potential for abuse. Due to its psychoactive effects, it can be difficult to control its use in a laboratory setting.
Zukünftige Richtungen
The future directions for research on 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone are numerous. One area of research is the development of new treatments for medical conditions such as chronic pain and anxiety disorders. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and body. Additionally, research is needed to develop new methods for controlling the dosage and minimizing the potential for abuse of synthetic cannabinoids such as 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone.
Conclusion
In conclusion, 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone is a potent synthetic cannabinoid that has been extensively studied in scientific research. Its high affinity for the CB1 and CB2 receptors in the brain and body has led to its use in preclinical studies to investigate the mechanisms of action of synthetic cannabinoids and to develop new treatments for a variety of medical conditions. While 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has advantages as a research tool, its potency and potential for abuse make it a challenging substance to study. Further research is needed to fully understand the biochemical and physiological effects of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone and to develop new treatments for medical conditions.
Synthesemethoden
The synthesis of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone involves a multistep process that begins with the reaction of 1-methyl-1H-benzimidazole-2-thiol with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. This reaction produces 2-(1-methylbenzimidazol-2-yl)sulfanylbutanoyl chloride, which is then reacted with morpholine in the presence of a base to produce 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has been used in preclinical studies to investigate the mechanisms of action of synthetic cannabinoids and to develop new treatments for a variety of medical conditions.
Eigenschaften
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-16-12-5-3-2-4-11(12)15-14(16)20-10-13(18)17-6-8-19-9-7-17/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDIMDDITYXDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)




![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
![4-[(2,3-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B7454762.png)
![N-[2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-yl]-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide](/img/structure/B7454767.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxy-5-[(E)-prop-1-enyl]benzamide](/img/structure/B7454777.png)
![N-[2-[[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7454787.png)
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7454825.png)
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenylacetamide](/img/structure/B7454834.png)